tert-Butyl 7-oxoheptylcarbamate
Overview
Description
tert-Butyl 7-oxoheptylcarbamate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored at -20°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 7-oxoheptylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 7-oxoheptanoic acid. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction is carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxoheptylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl 7-oxoheptylcarbamate is utilized in several scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxoheptylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other organic transformations . The compound interacts with molecular targets through nucleophilic addition and elimination reactions, facilitating the formation and cleavage of carbamate bonds .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
7-oxoheptanoic acid: The precursor in the synthesis of tert-butyl 7-oxoheptylcarbamate.
tert-Butyl 7-oxooctylcarbamate: A similar compound with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific combination of the tert-butyl carbamate group and the 7-oxoheptyl chain. This structure provides distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
tert-butyl N-(7-oxoheptyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRXDCIDPKVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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